(2Z)-2-[(4-carbamoylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-carbamoylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines a chromene core with a thiazole ring and a carbamoylphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-carbamoylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.
Attachment of the Carbamoylphenyl Group: This step involves the reaction of the intermediate with 4-aminobenzamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-carbamoylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-2-[(4-carbamoylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-carbamoylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(4-carbamoylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide: shares structural similarities with other chromene derivatives and thiazole-containing compounds.
Chromene Derivatives: Compounds like coumarins and flavonoids.
Thiazole-Containing Compounds: Thiamine (vitamin B1) and various thiazole-based drugs.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential for novel therapeutic uses.
Properties
IUPAC Name |
2-(4-carbamoylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c21-17(25)12-5-7-14(8-6-12)23-19-15(18(26)24-20-22-9-10-28-20)11-13-3-1-2-4-16(13)27-19/h1-11H,(H2,21,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADQDPJDCNNOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C(=O)N)O2)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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